Cathayanon B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

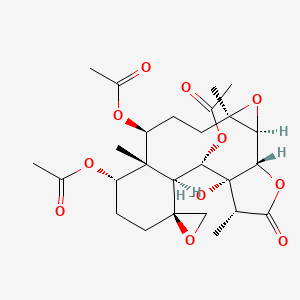

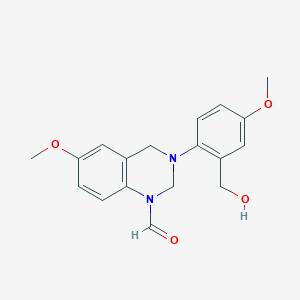

Cathayanon B is a natural product found in Morus cathayana with data available.

Scientific Research Applications

Anticancer Properties

Cathayanon B, a compound isolated from the root bark of Morus cathayana, has shown promising results in scientific research, particularly in its potential anticancer applications. Research indicates that cathayanon B can inhibit HL-60 cell adhesion to BAEC with significant inhibitory rates, suggesting a role in combating cancer cell proliferation (Shen & Lin, 2001).

Antioxidant Activity

Another application of cathayanon B is in the area of antioxidant activity. Diels–Alder type adducts isolated from Morus cathayana, including cathayanon B, have been studied for their antioxidative properties. These compounds have shown effectiveness in inhibiting oxidative stress, which is crucial for preventing cellular damage and diseases related to oxidative stress (Zhang et al., 2009).

Antimicrobial and Cytotoxic Activities

Cathayanon B, along with other compounds from the genus Cathaya, has been assessed for antimicrobial and cytotoxic activities. This research is significant in exploring the potential of cathayanon B in treating infections and its role in cytotoxicity against various cancer cell lines, providing a foundation for future therapeutic applications (He et al., 2012).

Inhibitory Activity Against Tyrosine Kinase

Epoxyquinophomopsins A and B, derived from the endophytic fungus Phomopsis sp. isolated from Morus cathayana, have shown strong inhibitory properties against tyrosine kinases. This discovery is pivotal as tyrosine kinases are critical targets in cancer therapy, indicating that cathayanon B could play a role in developing new anticancer drugs (Hermawati et al., 2020).

properties

Product Name |

Cathayanon B |

|---|---|

Molecular Formula |

C40H36O12 |

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aS,10aR)-4-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1 |

InChI Key |

VUMCPXPDRABAGL-NNLMJVJUSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

synonyms |

cathayanon B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)

![N-[(2R,6S,9S,14aS,15S,16S,20S,23S,25aS)-11-[(2-aminoethyl)amino]-2,15-dihydroxy-6-[(1R)-1-hydroxyethyl]-23-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl]-4'-(octyloxy)biphenyl-4-carboxamide](/img/structure/B1250453.png)